![molecular formula C5H2BrClIN B1524632 3-Bromo-5-chloro-2-iodopyridine CAS No. 823221-97-2](/img/structure/B1524632.png)
3-Bromo-5-chloro-2-iodopyridine
Overview
Description
3-Bromo-5-chloro-2-iodopyridine is a halo-substituted pyridine . It is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloro-2-iodopyridine involves several steps. One method involves the use of copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine . Another method involves the use of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and 3-bromo-6-chloro-4-fluoro-2-iodopyridine .Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-2-iodopyridine is C5H2BrClIN . The molecular weight is 318.34 .Chemical Reactions Analysis
3-Bromo-5-chloro-2-iodopyridine is involved in several chemical reactions. For instance, it is used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . It also reacts with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine in a copper-catalyzed selective C–N bond formation .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-iodopyridine is a solid at room temperature . It is slightly soluble in water . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis of Chiral 4, 4’-Bipyridines
3-Bromo-5-iodopyridine can be used as a reactant in the synthesis of chiral 4, 4’-Bipyridines . These compounds are important in the field of organic chemistry and have various applications in drug discovery and development.
Copper-Catalyzed Selective C–N Bond Formation
A copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine provided excellent yields . Selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .
Preparation of 3-Bromo-5-(Trifluoromethyl)pyridine
3-Bromo-5-iodopyridine can be used to prepare 3-bromo-5-(trifluoromethyl)pyridine . This compound has potential applications in the pharmaceutical industry.
Suzuki Coupling Reaction
2-Chloro-5-iodopyridine, a compound similar to 3-Bromo-5-chloro-2-iodopyridine, can be used in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .
Preparation of Amino-2-chloropyridine
5-Bromo-2-chloropyridine, another compound similar to 3-Bromo-5-chloro-2-iodopyridine, can be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination .
Halogen-Exchange Reaction
5-Bromo-2-chloropyridine can be used in the synthesis of 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .
Safety And Hazards
3-Bromo-5-chloro-2-iodopyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool place, in a tightly closed container, and away from strong oxidizing agents, light, heat, and air .
properties
IUPAC Name |
3-bromo-5-chloro-2-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INARBABVYJQJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697356 | |
Record name | 3-Bromo-5-chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-iodopyridine | |
CAS RN |
823221-97-2 | |
Record name | 3-Bromo-5-chloro-2-iodopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=823221-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-chloro-2-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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